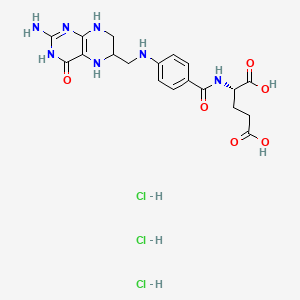

Tetrahydrofolic acid (trihydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

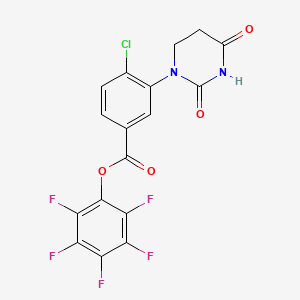

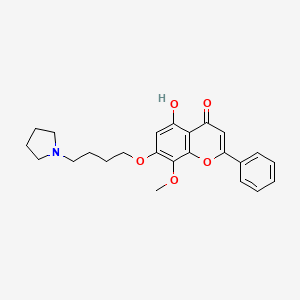

Tetrahydrofolic acid (trihydrochloride) is a derivative of folic acid, a vital B-vitamin. It plays a crucial role in the synthesis of nucleic acids and amino acids, acting as a coenzyme in various biochemical reactions. This compound is essential for DNA synthesis and repair, making it indispensable for cell division and growth .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetrahydrofolic acid (trihydrochloride) can be synthesized through the reduction of folic acid. One common method involves using sodium hydroxide to dissolve folic acid in a buffer solution under nitrogen protection. Sodium borohydride is then added in batches to reduce folic acid to tetrahydrofolic acid while maintaining the pH between 6 and 10 .

Industrial Production Methods

In industrial settings, folic acid is often reduced using catalytic hydrogenation. For instance, a continuous-flow technology with Raney nickel as a catalyst has been developed to achieve high conversion rates and selectivity for tetrahydrofolic acid .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrahydrofolic acid (trihydrochloride) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to dihydrofolic acid.

Reduction: It is produced by the reduction of folic acid.

Substitution: It can participate in substitution reactions where single-carbon groups are transferred.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide.

Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.

Substitution: Reactions often involve formaldehyde and serine hydroxymethyltransferase

Major Products

5,10-Methylenetetrahydrofolate: Formed by the action of serine hydroxymethyltransferase.

10-Formyltetrahydrofolate: Acts as a donor of single-carbon groups.

Wissenschaftliche Forschungsanwendungen

Tetrahydrofolic acid (trihydrochloride) has numerous applications in scientific research:

Chemistry: Used as a coenzyme in various synthetic reactions.

Biology: Essential for DNA synthesis and repair, making it crucial for cell division and growth.

Medicine: Used in the treatment of megaloblastic anemia and as a supplement during pregnancy to prevent neural tube defects.

Industry: Employed in the production of active folate derivatives for nutritional supplements

Wirkmechanismus

Tetrahydrofolic acid (trihydrochloride) functions as a coenzyme in the transfer of single-carbon groups. It is transported across cells by receptor-mediated endocytosis and is involved in:

Erythropoiesis: Maintaining normal red blood cell production.

Nucleic Acid Synthesis: Synthesizing purine and thymidylate nucleic acids.

Amino Acid Interconversion: Interconverting amino acids and methylating tRNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dihydrofolic Acid: An intermediate in the reduction of folic acid to tetrahydrofolic acid.

5-Methyltetrahydrofolate: A biologically active form of folate involved in homocysteine metabolism.

Uniqueness

Tetrahydrofolic acid (trihydrochloride) is unique due to its role as a coenzyme in single-carbon transfer reactions, which are essential for DNA synthesis and repair. Its ability to act as a carrier of single-carbon groups distinguishes it from other folate derivatives .

Eigenschaften

Molekularformel |

C19H26Cl3N7O6 |

|---|---|

Molekulargewicht |

554.8 g/mol |

IUPAC-Name |

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;trihydrochloride |

InChI |

InChI=1S/C19H23N7O6.3ClH/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;;/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30);3*1H/t11?,12-;;;/m0.../s1 |

InChI-Schlüssel |

PODZJLOKQRGHJH-WMBFYOGGSA-N |

Isomerische SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.Cl.Cl.Cl |

Kanonische SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.Cl.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

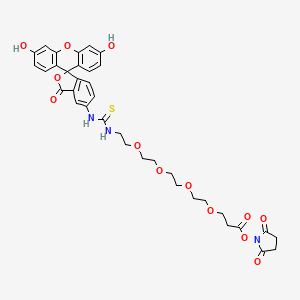

![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)

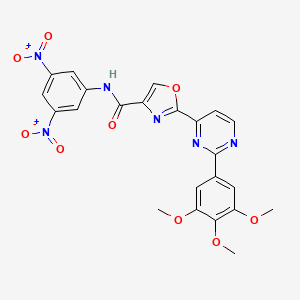

![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)

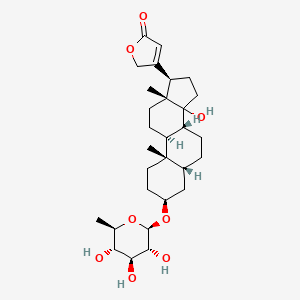

![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)

![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)